4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide
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Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide is a complex organic compound that features a thiazolidinone ring, a benzamide group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide typically involves multiple steps. One common approach starts with the preparation of the thiazolidinone ring, which can be synthesized by reacting a thioamide with an α-haloketone under basic conditions. The benzamide group is then introduced through an amide coupling reaction, often using reagents like EDCI or HATU. The furan moiety is incorporated via a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazolidinone formation and automated systems for the amide coupling and nucleophilic substitution steps. Solvent selection and purification methods would also be optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the thiazolidinone and benzamide can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like bromine or nitronium ions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid
- 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-propylbenzamide
- 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide is unique due to the presence of the furan moiety, which can impart additional biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H24N2O3S2 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
InChI |
InChI=1S/C24H24N2O3S2/c27-22-17-31-24(26(22)15-18-5-2-1-3-6-18)20-10-8-19(9-11-20)23(28)25-12-14-30-16-21-7-4-13-29-21/h1-11,13,24H,12,14-17H2,(H,25,28) |
InChI Key |
WHVUYHWBJQYORC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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